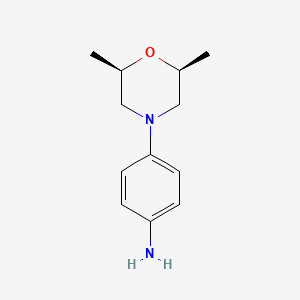

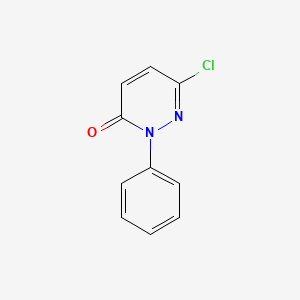

4-(Cis-2,6-dimethylmorpholino)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Cis-2,6-dimethylmorpholino)aniline” is a chemical compound that is used in various scientific research. It exhibits unique properties that enable its application in diverse fields such as organic synthesis, medicinal chemistry, and material science. The compound is a derivative of “2,6-Dimethylmorpholine”, which is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients .

Synthesis Analysis

The synthesis of “this compound” involves the cyclization of diisopropanolamine in the presence of sulfuric acid . This process is carried out with simultaneous addition of the components and full utilization of the heat of reaction . The synthesis of anilines, which are organic compounds with the formula C6H5NH2, can also be relevant to the synthesis of this compound .

Molecular Structure Analysis

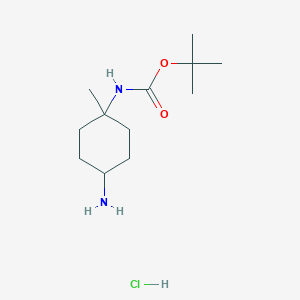

The molecular structure of “this compound” is represented by the InChI code 1S/C12H18N2O/c1-9-7-14 (8-10 (2)15-9)12-5-3-11 (13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3/t9-,10+ . This indicates that the compound has a complex structure with multiple functional groups.

科学的研究の応用

Fluorescent Thermometers and Photophysical Studies

- The study of twisted-intramolecular-charge-transfer (TICT) phenomena in compounds structurally similar to 4-(Cis-2,6-dimethylmorpholino)aniline has led to the development of ratiometric fluorescent thermometers. These thermometers exhibit a mega-Stokes shift and a positive temperature coefficient, making them suitable for temperature detection based on fluorescence intensity changes at different wavelengths (Chemical Communications, 2014).

Anticancer Research

- The structural analogs of this compound have been explored for their potential in anticancer therapy. Compounds with modifications in the aniline moiety showed potent apoptosis-inducing activity and significant efficacy in cancer models, highlighting their potential as therapeutic agents (Journal of Medicinal Chemistry, 2009).

Organic Synthesis and Catalysis

- Research into the cyclization reactions of N-(1,1-dimethylpropargyl) anilines to yield dihydroquinolines showcases the utility of structurally related compounds in synthesizing heterocyclic structures. These reactions have implications for the development of novel organic compounds with potential applications in various chemical industries (Tetrahedron, 2005).

Electroluminescent Materials

- The design and synthesis of novel classes of amorphous molecular materials, which include derivatives of aniline, for use in organic electroluminescent (EL) devices. These materials exhibit strong fluorescence emission, high glass-transition temperatures, and are capable of emitting multicolor light, including white, making them valuable for electronic display and lighting applications (Chemistry of Materials, 2003).

DNA Binding and Antitumor Activity

- N-alkylanilinoquinazoline derivatives, structurally akin to this compound, have been synthesized and evaluated for their ability to interact with DNA and exert cytotoxic activities. These compounds are potential DNA intercalating agents, offering a route to explore novel antitumor drugs (Journal of Medicinal Chemistry, 2010).

Safety and Hazards

The safety data sheet for “2,6-Dimethylmorpholine” indicates that it is a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

特性

IUPAC Name |

4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9-7-14(8-10(2)15-9)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3/t9-,10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOGUURTGJUNNJ-AOOOYVTPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2620666.png)

![2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2620679.png)

![Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylate](/img/structure/B2620680.png)

![Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester](/img/structure/B2620681.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2620683.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2620687.png)